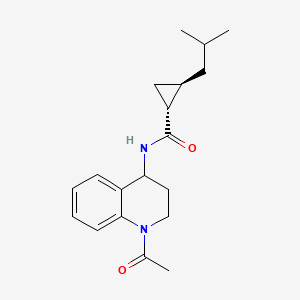![molecular formula C10H15N3O2S B7336659 N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide, also known as ATC or N-acetylthiazolidine-4-carboxylic acid, is a compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide is metabolized in the body to release L-cysteine, which is a precursor for glutathione synthesis. Glutathione plays a crucial role in protecting cells from oxidative damage and maintaining cellular redox homeostasis. This compound has also been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glutathione in various tissues, including the liver, kidney, and brain. This increase in glutathione levels has been associated with a reduction in oxidative stress and inflammation. This compound has also been studied for its potential neuroprotective effects and ability to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide is a stable compound that can be easily synthesized and purified. It has been widely used in various in vitro and in vivo studies due to its ability to increase glutathione levels and protect against oxidative stress. However, the use of this compound in lab experiments is limited by its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound has been studied for its potential anti-inflammatory and anti-cancer properties, and future studies could explore its use in the treatment of these conditions. Additionally, the development of more efficient synthesis methods and formulations could improve the use of this compound in lab experiments and potential clinical applications.
Métodos De Síntesis
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide can be synthesized through the reaction of L-cysteine with acetylacetone in the presence of hydrochloric acid. The resulting product is then crystallized and purified to obtain the final compound. This method has been used by many researchers to synthesize this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide has been used in various scientific research studies due to its ability to act as a prodrug for L-cysteine. It has been shown to increase the levels of glutathione, an important antioxidant in the body, and protect against oxidative stress. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-10(2,3)7(8(11)14)12-9(15)6-4-5-16-13-6/h4-5,7H,1-3H3,(H2,11,14)(H,12,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHGMYWREGMSPO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2S)-2-[[2-fluoro-4-(4-methylphenyl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7336577.png)
![(3S)-2-[2-[(2-methoxybenzoyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336583.png)
![N,N-dimethyl-1-[2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazol-5-yl]methanamine](/img/structure/B7336600.png)
![5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336601.png)
![4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336603.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7336610.png)
![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)

![[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B7336634.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)

![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
